Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-
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Overview
Description
Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- typically involves the reaction of 4-formylphenyl acetamide with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring and phenyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
What sets Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- apart from similar compounds is its specific combination of the thiazolidine ring and phenyl group, which confer unique reactivity and potential applications. This structural uniqueness allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104742-64-5 |
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Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C12H10N2O3S/c1-7(15)13-9-4-2-8(3-5-9)6-10-11(16)14-12(17)18-10/h2-6H,1H3,(H,13,15)(H,14,16,17) |
InChI Key |
MDVDGMUCUQUBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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